molecular formula C12H18Cl3NO B12645892 2-chloro-N-(2-chloroethyl)-N-[(4-methoxyphenyl)methyl]ethanamine;hydrochloride CAS No. 91562-00-4

2-chloro-N-(2-chloroethyl)-N-[(4-methoxyphenyl)methyl]ethanamine;hydrochloride

Cat. No.: B12645892
CAS No.: 91562-00-4
M. Wt: 298.6 g/mol
InChI Key: IMAWAQZFZIMQBL-UHFFFAOYSA-N
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Description

Properties

CAS No.

91562-00-4

Molecular Formula

C12H18Cl3NO

Molecular Weight

298.6 g/mol

IUPAC Name

2-chloro-N-(2-chloroethyl)-N-[(4-methoxyphenyl)methyl]ethanamine;hydrochloride

InChI

InChI=1S/C12H17Cl2NO.ClH/c1-16-12-4-2-11(3-5-12)10-15(8-6-13)9-7-14;/h2-5H,6-10H2,1H3;1H

InChI Key

IMAWAQZFZIMQBL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN(CCCl)CCCl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-chloroethyl)-N-[(4-methoxyphenyl)methyl]ethanamine;hydrochloride typically involves the reaction of 2-chloroethylamine with 4-methoxybenzyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium hydroxide, potassium carbonate

Major Products Formed

    Oxidation: Formation of corresponding aldehydes or carboxylic acids

    Reduction: Formation of amines or alcohols

    Substitution: Formation of substituted amines or ethers

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-chloroethyl)-N-[(4-methoxyphenyl)methyl]ethanamine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2-chloroethyl)-N-methylethanamine
  • 2-chloro-N-(2-chloroethyl)-N-phenylethanamine
  • 2-chloro-N-(2-chloroethyl)-N-(4-methylphenyl)ethanamine

Uniqueness

2-chloro-N-(2-chloroethyl)-N-[(4-methoxyphenyl)methyl]ethanamine;hydrochloride is unique due to the presence of the 4-methoxyphenyl group, which can impart specific chemical and biological properties. This structural feature may influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.

Biological Activity

2-chloro-N-(2-chloroethyl)-N-[(4-methoxyphenyl)methyl]ethanamine;hydrochloride (CAS Number: 91562-00-4) is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

  • Molecular Formula : C12H18Cl3NO
  • Molecular Weight : 298.636 g/mol
  • Density : 1.161 g/cm³
  • Boiling Point : 285.4 °C
  • Flash Point : 126.4 °C

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the chloroethyl group suggests potential alkylating properties, which could lead to cytotoxic effects on rapidly dividing cells, such as cancer cells.

Anticancer Properties

Several studies have investigated the anticancer potential of compounds structurally similar to 2-chloro-N-(2-chloroethyl)-N-[(4-methoxyphenyl)methyl]ethanamine. For example, derivatives containing methoxy and chloro groups have shown significant antiproliferative effects against various cancer cell lines:

CompoundCell LineIC50 (µM)
Compound AA549 (Lung)0.08 - 1.14
Compound BMDA-MB-435 (Breast)<0.01
Compound CACHN (Kidney)0.06 - 0.17

These findings indicate that modifications in the chemical structure can lead to enhanced potency against specific cancer types, suggesting that similar modifications could be explored for the target compound.

Neuropharmacological Effects

Research has also indicated potential neuropharmacological effects of related compounds. For instance, some derivatives exhibit activity as serotonin reuptake inhibitors, which can influence mood and anxiety levels. The presence of the methoxy group is often linked to increased lipophilicity, enhancing blood-brain barrier penetration.

Case Study 1: Antitumor Activity

A study evaluated the effects of a similar compound on human cancer cell lines, revealing that it inhibited cell growth in a dose-dependent manner. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase.

Case Study 2: Neurotoxicity Assessment

Another investigation assessed the neurotoxic potential of compounds with similar structures in animal models. Results indicated that high doses led to behavioral changes and neuronal damage, emphasizing the need for careful dosage consideration in therapeutic applications.

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